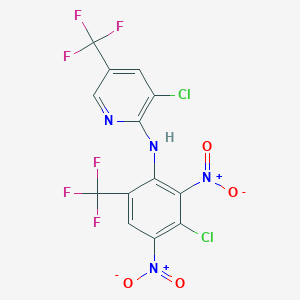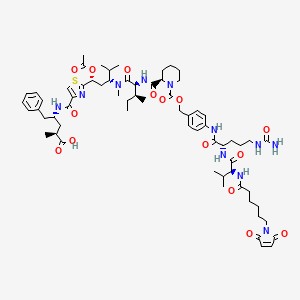![molecular formula C28H42N2O3 B12423547 (5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Icosatetraene Backbone: This involves the preparation of the icosatetraene backbone through a series of Wittig reactions, which introduce the conjugated double bonds.
Introduction of the Hydrazide Group: The hydrazide group is introduced via a hydrazinolysis reaction, where a hydrazine derivative reacts with an ester precursor.
Attachment of the Phenyl Group: The final step involves the coupling of the 4-hydroxy-3-methoxyphenyl group to the hydrazide backbone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide group, where nucleophiles such as amines or thiols replace the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Corresponding substituted hydrazides.
科学的研究の応用
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid: Similar backbone but lacks the hydrazide and phenyl groups.
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide: Similar structure but without the methoxy group on the phenyl ring.
Uniqueness
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide is unique due to the presence of both the hydrazide and the 4-hydroxy-3-methoxyphenyl groups, which confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C28H42N2O3 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide |
InChI |
InChI=1S/C28H42N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(32)30-29-24-25-21-22-26(31)27(23-25)33-2/h7-8,10-11,13-14,16-17,21-23,29,31H,3-6,9,12,15,18-20,24H2,1-2H3,(H,30,32)/b8-7-,11-10-,14-13-,17-16- |
InChIキー |
PWCCYGVTOXEPHJ-ZKWNWVNESA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


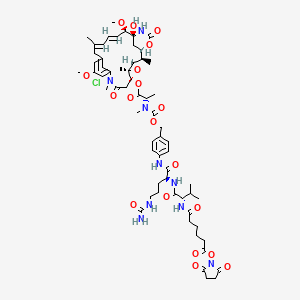
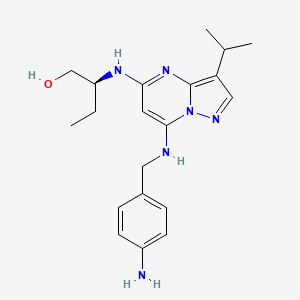

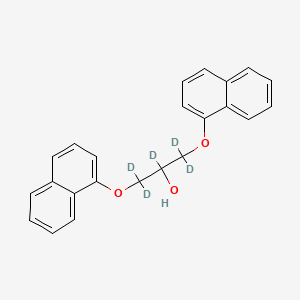
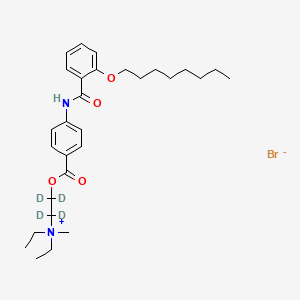

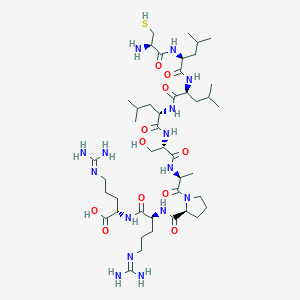
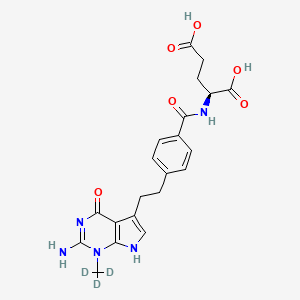
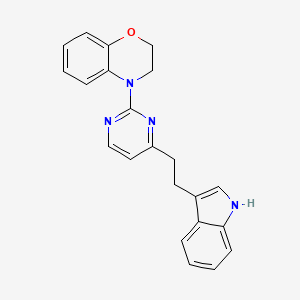
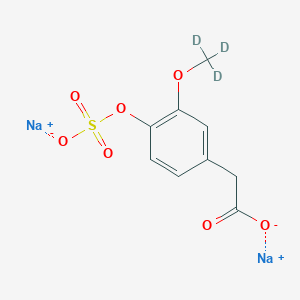
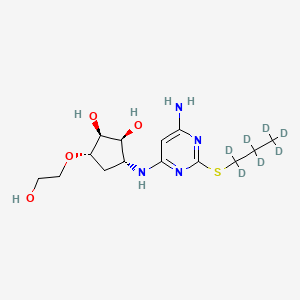
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
